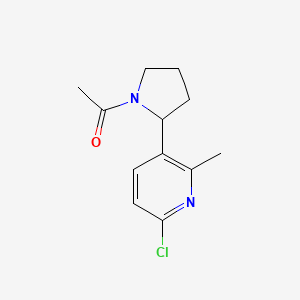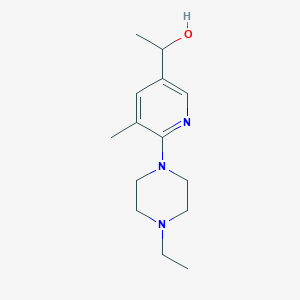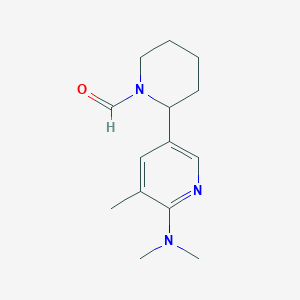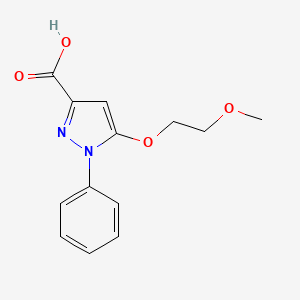
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-3-オキソ-2,3,5,6,7,8-ヘキサヒドロイソキノリン-4-カルボニトリルは、イソキノリンファミリーに属するヘテロ環式化合物です。
準備方法
合成経路と反応条件
2-メチル-3-オキソ-2,3,5,6,7,8-ヘキサヒドロイソキノリン-4-カルボニトリルの合成は、一般的に複数段階の有機反応を伴います。一般的な方法の1つには、適切な前駆体の環化が制御された条件下で行われます。たとえば、適切なニトリルとシクロヘキサノン誘導体の塩基存在下での反応は、所望の化合物を生成することができます。反応条件は、通常、穏やかな温度と、ジクロロメタンやエタノールなどの溶媒の使用を伴います。
工業的生産方法
この化合物の工業的生産は、高い収率と純度を保証する最適化された合成経路を伴う場合があります。連続フロー合成や自動化された反応器の使用などの技術は、生産プロセスの効率を高めることができます。さらに、溶媒の再利用や省エネルギー方法などのグリーンケミストリーの原則を適用して、プロセスをより持続可能なものにすることができます。
化学反応の分析
反応の種類
2-メチル-3-オキソ-2,3,5,6,7,8-ヘキサヒドロイソキノリン-4-カルボニトリルは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて対応するオキソ誘導体を生成することができます。
還元: 還元反応により、カルボニル基をアルコールに変換することができます。
置換: ニトリル基は、適切な条件下で他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: グリニャール試薬や有機リチウム化合物などの試薬は、置換反応を促進することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はオキソ誘導体を生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応はさまざまな官能基を導入し、さまざまな誘導体をもたらす可能性があります。
科学研究の応用
2-メチル-3-オキソ-2,3,5,6,7,8-ヘキサヒドロイソキノリン-4-カルボニトリルは、科学研究においていくつかの応用があります。
化学: これは、複雑な有機分子やヘテロ環式化合物の合成における前駆体として役立ちます。
生物学: この化合物は、酵素阻害剤や受容体モジュレーターの研究に使用されます。
工業: この化合物は、ファインケミカルの製造に使用され、さまざまな工業プロセスにおける中間体として使用されます。
科学的研究の応用
2-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
2-メチル-3-オキソ-2,3,5,6,7,8-ヘキサヒドロイソキノリン-4-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。たとえば、それは特定の酵素の活性部位に結合することにより、特定の酵素の阻害剤として作用することができます。この化合物は、受容体タンパク質と相互作用することによって受容体活性を調節することもでき、それにより細胞シグナル伝達経路に影響を与えます。
類似化合物との比較
類似化合物
1-メチル-3-オキソ-2,3,5,6,7,8-ヘキサヒドロイソキノリン: 構造は似ていますが、メチル基の位置が異なります。
2-メチル-4-オキソ-4,5-ジヒドロ-1H-ピロール-3-カルボニトリル: 官能基は似ていますが、環構造が異なります。
2-(tert-ブチル)-8a-メチル-6-オキソ-4,6,7,8-テトラヒドロイソキノリン-2,8a-ジカルボキシレート: 追加の官能基を持つ、同様のコア構造。
独自性
2-メチル-3-オキソ-2,3,5,6,7,8-ヘキサヒドロイソキノリン-4-カルボニトリルは、官能基の特定の配置と、さまざまな化学反応を起こす能力により、独自性を持ちます。この独自性は、さまざまな研究分野や産業において、この化合物を貴重な化合物にします。
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
2-methyl-3-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H12N2O/c1-13-7-8-4-2-3-5-9(8)10(6-12)11(13)14/h7H,2-5H2,1H3 |
InChIキー |
IGMRBBFAVBHJRR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2CCCCC2=C(C1=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]propanamide](/img/structure/B11806908.png)






